1H-Indole-2-methanol
Overview
Description
1H-Indole-2-methanol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(1H-Indol-2-yl)methanol, also known as 1H-Indole-2-methanol or 1H-indol-2-ylmethanol, is a versatile compound used in the synthesis of various indoles It has been used as a reactant for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which are known to act as 5-ht6 receptor ligands .
Mode of Action
It is known to be a useful starter in indole chemistry . It is used in the synthesis of various indoles, including Oxazino[4,3-a]indoles , which suggests that it may interact with its targets through the formation of these complex structures.
Biochemical Pathways
The biochemical pathways affected by (1H-Indol-2-yl)methanol are likely to be related to the functions of the indoles it helps synthesize. For instance, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, synthesized using (1H-Indol-2-yl)methanol, are known to act as 5-HT6 receptor ligands . The 5-HT6 receptor is involved in the serotonin neurotransmission pathway, which plays a crucial role in mood regulation, anxiety, and cognition.
Pharmacokinetics
As a small molecule with a molecular weight of 14717 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of (1H-Indol-2-yl)methanol’s action are likely to be related to the functions of the indoles it helps synthesize. For example, it has been used in the synthesis of SR13668, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . This suggests that (1H-Indol-2-yl)methanol may contribute to anticancer effects through its role in the synthesis of such compounds.
Biochemical Analysis
Biochemical Properties
1H-Indol-2-yl)methanol, like other indole derivatives, possesses various biological activities. It has been found to interact with multiple receptors, making it useful in developing new derivatives . Indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 1H-Indol-2-yl)methanol are diverse, given its broad-spectrum biological activities. It has been reported to show inhibitory activity against influenza A . It also has potential anticancer mechanisms, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .
Molecular Mechanism
At the molecular level, 1H-Indol-2-yl)methanol exerts its effects through various mechanisms. For instance, it binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . It also has the ability to inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
1H-Indol-2-yl)methanol is likely involved in the metabolism of tryptophan, as indole is a product of tryptophan degradation
Properties
IUPAC Name |
1H-indol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEANGGQJOWRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179366 | |
Record name | 1H-Indole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24621-70-3 | |
Record name | 1H-Indole-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24621-70-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic applications have been explored for (1H-Indol-2-yl)methanol?
A: (1H-Indol-2-yl)methanol serves as a valuable precursor in synthesizing various heterocyclic compounds. Research demonstrates its utility in cascade addition-cyclization reactions with vinyl sulfonium salts [] and vinyl selenones [, ] to yield oxazino[4,3-a]indoles and pyrano[3,4-b]indoles. These reactions highlight the compound's reactivity and potential for constructing diverse and complex molecular architectures.
Q2: Has (1H-Indol-2-yl)methanol been isolated from natural sources?
A: Yes, recent phytochemical investigations identified (1H-Indol-2-yl)methanol as a novel natural product. It was isolated for the first time from the root extracts of Jatropha pelargoniifolia, a plant native to Saudi Arabia []. This discovery opens avenues for exploring the compound's potential biological activities and its role in the plant's chemical ecology.
Q3: What is the structure-activity relationship (SAR) of (1H-Indol-2-yl)methanol derivatives in medicinal chemistry?
A: Researchers investigating selective antagonists for the Protease Activated Receptor 4 (PAR4) found that incorporating a (1-benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol scaffold yielded compounds with nanomolar potency and high selectivity over PAR1 []. Modifications to this core structure could further enhance the potency, selectivity, and pharmacokinetic properties of these antagonists.
Q4: Does (1H-Indol-2-yl)methanol have any known biological activities?
A: While specific biological activities of (1H-Indol-2-yl)methanol are still under investigation, its presence in Jatropha pelargoniifolia root extracts, alongside other bioactive compounds, suggests potential therapeutic applications []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic targets.
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